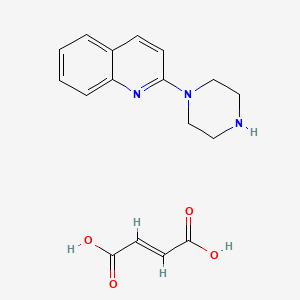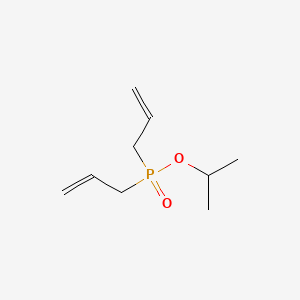
Diallylphosphinic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallylphosphinic acid isopropyl ester is an organophosphorus compound characterized by the presence of both allyl and isopropyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diallylphosphinic acid isopropyl ester typically involves the esterification of diallylphosphinic acid with isopropanol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where diallylphosphinic acid and isopropanol are mixed in the presence of a catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The ester group in this compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted phosphinic esters.
Scientific Research Applications
Diallylphosphinic acid isopropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of flame retardants and plasticizers, enhancing the properties of polymers.
Mechanism of Action
The mechanism by which diallylphosphinic acid isopropyl ester exerts its effects depends on its specific application. In catalysis, for example, the compound acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
- Diallylphosphinic acid methyl ester
- Diallylphosphinic acid ethyl ester
- Diallylphosphinic acid butyl ester
Comparison: Diallylphosphinic acid isopropyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl counterparts, the isopropyl ester may exhibit different solubility, boiling points, and steric effects, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
665-67-8 |
|---|---|
Molecular Formula |
C9H17O2P |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-bis(prop-2-enyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H17O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |
InChI Key |
AAIICOIERHMMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
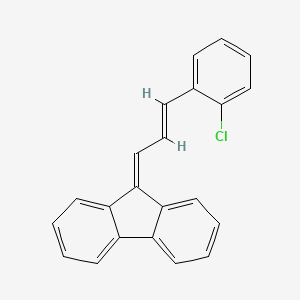
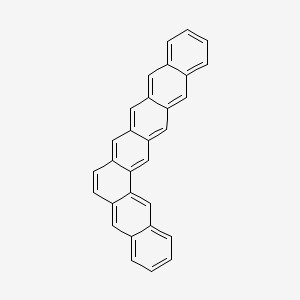
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
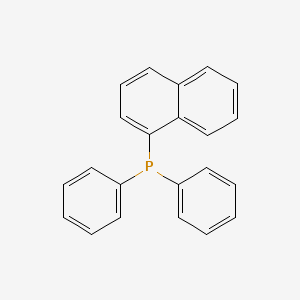
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
